molecular formula C10H10N2 B1348331 Naphthalen-2-ylhydrazine CAS No. 2243-57-4

Naphthalen-2-ylhydrazine

Cat. No. B1348331
Key on ui cas rn: 2243-57-4
M. Wt: 158.2 g/mol
InChI Key: VNICRWVQYFRWDK-UHFFFAOYSA-N
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Patent
US05750722

Procedure details

57.6 g (0.4 mol) of 2-naphthol and 200 ml of hydrazine (4 mol) are introduced into a 500 ml autoclave. The mixture is stirred at 85° C. at a pressure of 60 bar for approximately 100 hours. The reaction medium is subsequently extracted with dichloromethane. The organic phase is washed with 10% sodium hydroxide, then with water and finally with brine; it is dried over magnesium sulphate. After filtration and evaporation under vacuum, 50.6 g (80%) of product are obtained, the melting point of which is 124° C. (alcohol/water).
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1O.[NH2:12][NH2:13]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[NH:12][NH2:13]

Inputs

Step One
Name
Quantity
57.6 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
200 mL
Type
reactant
Smiles
NN
Step Two
Name
alcohol water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 85° C. at a pressure of 60 bar for approximately 100 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction medium is subsequently extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with 10% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation under vacuum, 50.6 g (80%) of product
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
is 124° C.

Outcomes

Product
Details
Reaction Time
100 h
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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